molecular formula C3H2IN3O2 B3262682 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid CAS No. 36033-56-4

5-Iodo-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B3262682
CAS RN: 36033-56-4
M. Wt: 238.97 g/mol
InChI Key: VCGRXXVCZWEAOO-UHFFFAOYSA-N
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Description

5-Iodo-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound with the molecular formula C4H3IN4O2. It is a heterocyclic organic compound that contains both an iodine atom and a triazole ring. The compound has been found to have various scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid is not yet fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes or proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as to have anti-inflammatory and antioxidant properties. Additionally, the compound has been studied for its potential use in treating bacterial and fungal infections.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid in lab experiments is its relatively simple synthesis method and high yields. Additionally, the compound has been found to have various scientific research applications, making it a versatile building block for the synthesis of other compounds. However, one limitation of using the compound is that its mechanism of action is not yet fully understood, which may limit its potential use in certain applications.

Future Directions

There are many potential future directions for research involving 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid. One area of focus could be on further elucidating the compound's mechanism of action, which could lead to the development of more effective cancer treatments. Additionally, the compound could be studied for its potential use in treating other diseases, such as bacterial and fungal infections. Finally, the synthesis of new compounds using 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid as a building block could lead to the discovery of new drug candidates with unique properties.

Scientific Research Applications

5-Iodo-1H-1,2,4-triazole-3-carboxylic acid has been found to have various scientific research applications. It has been used as a building block for the synthesis of other compounds, including potential drug candidates. Additionally, the compound has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of certain cancer cells.

properties

IUPAC Name

5-iodo-1H-1,2,4-triazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2IN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGRXXVCZWEAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1H-1,2,4-triazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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